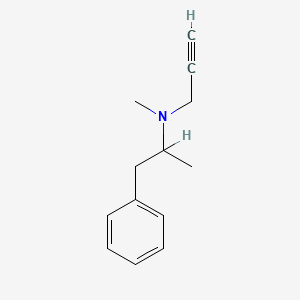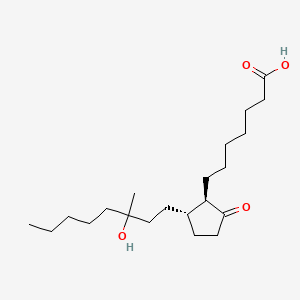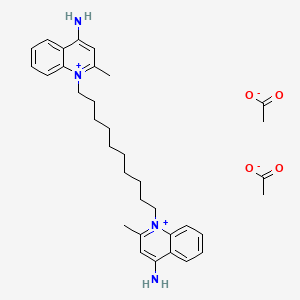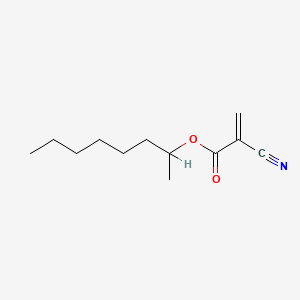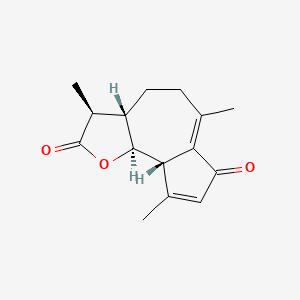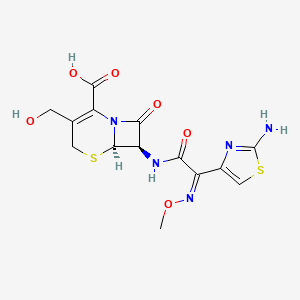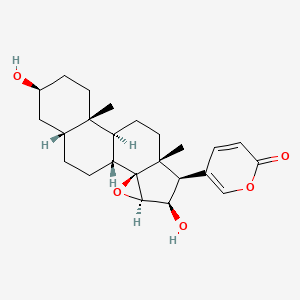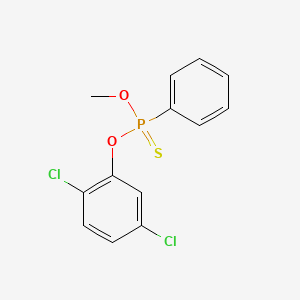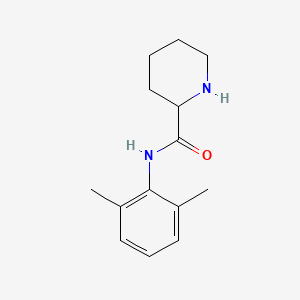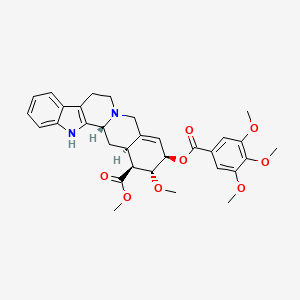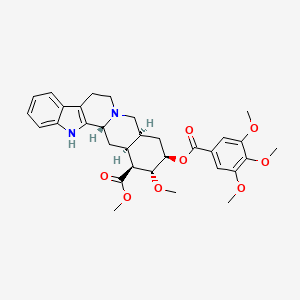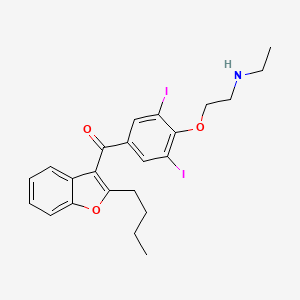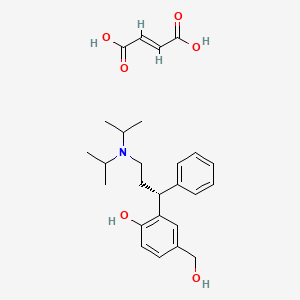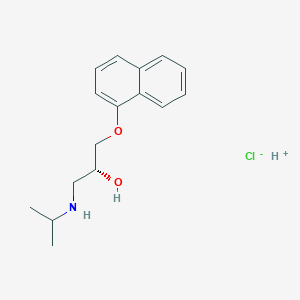
Dexpropranolol hydrochloride
Übersicht
Beschreibung
Dexpropranolol is a small molecule that belongs to the class of organic compounds known as naphthalenes . It is the less active enantiomer of propranolol and is an antagonist of the beta-adrenergic receptor . Propranolol has been used for myocardial infarction, arrhythmia, anxiety, and some other diseases, but adverse effects instigated the replacement by newer drugs .
Synthesis Analysis
The synthesis of propranolol, which is similar to dexpropranolol, has been reported in several studies . A common approach is based on the ring opening of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine to form the target compound . Another synthetic protocol for the synthesis of propranolol was developed by Shivani and coworkers .
Molecular Structure Analysis
The molecular formula of Dexpropranolol is C16H21NO2 . The average weight is 259.3434 and the monoisotopic weight is 259.157228921 . The structure of Dexpropranolol can be found in various databases such as DrugBank and ChemSpider .
Chemical Reactions Analysis
Dexpropranolol interacts with various drugs, which can lead to different reactions . For example, Dexpropranolol may increase the hypotensive activities of Abaloparatide and Acarbose, and may increase the arrhythmogenic activities of Acebutolol .
Physical And Chemical Properties Analysis
The physical and chemical properties of Dexpropranolol include a molecular formula of C16H21NO2 and a molecular weight of 259.3434 . The density is 1.1±0.1 g/cm3, the boiling point is 434.9±30.0 °C at 760 mmHg, and the vapor pressure is 0.0±1.1 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
-
Treatment of Anxiety and Stress
- Application: Propranolol is used in the treatment of various types of anxiety and stress, including stage fright and post-traumatic stress disorder (PTSD) .
- Method: Propranolol’s ability to cross the blood-brain barrier and its affinity towards multiple macromolecules, not only adrenoreceptors, make it effective in treating these conditions .
- Results: Propranolol has been observed to have anxiolytic effects .
-
Preoperative Adjuvant in Breast Cancer
- Application: Propranolol has been used as a preoperative adjuvant in breast cancer .
- Method: This application is based on preclinical studies suggesting that β-blockers may inhibit the process of metastasis, which is the main cause of death in breast cancer patients .
- Results: The results of these studies indicate that Propranolol may have potential as a therapeutic agent in the treatment of breast cancer .
-
Treatment of High Blood Pressure and Heart Conditions
- Application: Propranolol is used to treat high blood pressure, a number of types of irregular heart rate, and to prevent further heart problems in those with angina or previous heart attacks .
- Method: Propranolol works by blocking the action of certain natural chemicals in your body (such as epinephrine) that affect the heart and blood vessels .
- Results: This effect reduces heart rate, blood pressure, and strain on the heart .
-
Treatment of Thyrotoxicosis
- Application: Propranolol is used in the treatment of thyrotoxicosis, a condition that’s caused by an overactive thyroid gland .
- Method: Propranolol can help to reduce the symptoms of an overactive thyroid by blocking the action of the thyroid hormones .
- Results: This can help to reduce symptoms such as tremors, rapid heartbeat, and nervousness .
-
Treatment of Capillary Hemangiomas
- Application: Propranolol is used in the treatment of capillary hemangiomas, which are benign, highly vascular skin lesions .
- Method: Propranolol works by constricting the blood vessels in the hemangioma, which reduces its size and appearance .
- Results: Studies have shown that propranolol can be effective in reducing the size of capillary hemangiomas .
-
Treatment of Performance Anxiety
- Application: Propranolol is often used to help manage symptoms of performance anxiety, such as stage fright .
- Method: Propranolol works by blocking the physical symptoms of anxiety, such as rapid heartbeat and trembling .
- Results: Studies have shown that propranolol can be effective in reducing symptoms of performance anxiety .
Eigenschaften
IUPAC Name |
(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUPTIKESYGQW-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873365 | |
| Record name | Dexpropranolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dexpropranolol hydrochloride | |
CAS RN |
13071-11-9 | |
| Record name | (+)-Propranolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13071-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexpropranolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexpropranolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXPROPRANOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB9DB0NX46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



